5-Methylhexanoyl chloride
Overview
Description
5-Methylhexanoyl chloride is an organic compound with the molecular formula C7H13ClO. It is a derivative of hexanoyl chloride, where a methyl group is attached to the fifth carbon of the hexanoyl chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhexanoyl chloride can be synthesized through the reaction of 5-methylhexanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient conversion and high yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methylhexanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-methylhexanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Scientific Research Applications
5-Methylhexanoyl chloride is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Involved in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methylhexanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and thiols, which are commonly found in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Hexanoyl chloride: Lacks the methyl group at the fifth carbon, making it less sterically hindered.
3,5,5-Trimethylhexanoyl chloride: Contains additional methyl groups, increasing steric hindrance and altering reactivity.
Cyclohexanecarbonyl chloride: Contains a cyclohexane ring, providing different chemical properties and reactivity.
Uniqueness
5-Methylhexanoyl chloride is unique due to the presence of the methyl group at the fifth carbon, which influences its steric and electronic properties. This structural feature can affect its reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
5-methylhexanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDHFOCXVJJMBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546147 | |
Record name | 5-Methylhexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5699-78-5 | |
Record name | 5-Methylhexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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